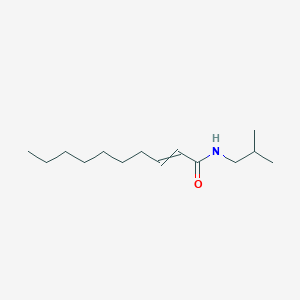

N-(2-Methylpropyl)dec-2-enamide

説明

Structure

3D Structure

特性

CAS番号 |

73785-32-7 |

|---|---|

分子式 |

C14H27NO |

分子量 |

225.37 g/mol |

IUPAC名 |

N-(2-methylpropyl)dec-2-enamide |

InChI |

InChI=1S/C14H27NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h10-11,13H,4-9,12H2,1-3H3,(H,15,16) |

InChIキー |

BBZPUGFXXAPEJY-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCC=CC(=O)NCC(C)C |

製品の起源 |

United States |

Chemical Synthesis and Derivatization Strategies for N 2 Methylpropyl Dec 2 Enamide

Synthetic Routes to N-(2-Methylpropyl)dec-2-enamide and Related Amides

The formation of the amide linkage in this compound can be achieved through several established methodologies. These routes generally involve the coupling of an amine (isobutylamine) with a ten-carbon carboxylic acid derivative (dec-2-enoic acid or its activated form).

Amide Bond Formation Methodologies

The creation of the amide bond is one of the most fundamental and widely researched transformations in organic synthesis. bath.ac.uk Various methods have been developed, ranging from classical reactions to modern catalytic systems, to achieve this transformation efficiently. bath.ac.uknih.gov

N-acylation is a direct and powerful method for forming amide bonds. nih.gov This approach typically involves the reaction of an amine with an activated carboxylic acid derivative, most commonly an acyl chloride or an acid anhydride (B1165640). fishersci.it The high electrophilicity of the acyl chloride carbonyl carbon makes it highly susceptible to nucleophilic attack by the amine.

For the synthesis of this compound, a plausible and straightforward N-acylation strategy would involve the reaction of isobutylamine (B53898) with dec-2-enoyl chloride. This reaction is analogous to the Schotten-Baumann reaction, which is frequently performed in the presence of a base (like a tertiary amine or aqueous base) to neutralize the hydrochloric acid byproduct, driving the reaction to completion. fishersci.it

A similar methodology is widely employed for the synthesis of related α,β-unsaturated amides. For instance, various N-(2-arylethyl)-2-methylprop-2-enamides have been synthesized with high yields by reacting substituted 2-arylethylamines with methacryloyl chloride in the presence of triethylamine. mdpi.comnih.gov The reaction proceeds smoothly at room temperature, demonstrating the utility of acyl chlorides as effective acylating agents for this class of compounds. mdpi.com The choice of solvent can vary, with dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) being common options. fishersci.it

Table 1: Examples of N-Acylation Reactions for Amide Synthesis

| Amine Substrate | Acylating Agent | Base/Catalyst | Solvent | Product | Yield (%) | Ref |

| 2-Arylethylamines | Methacryloyl chloride | Triethylamine | Ethylene dichloride | N-(2-Arylethyl)-2-methylprop-2-enamides | 46-94 | mdpi.comnih.gov |

| Di-n-propylamine | Acryloyl chloride | K₂CO₃, 1-methylimidazole, TMEDA | Acetonitrile (B52724) | N,N-di-n-propylacrylamide | 41.2 | rsc.org |

| Piperidine | Acryloyl chloride | Trimethylamine | CH₂Cl₂ | N-acryloylpiperidine | 29.3 | rsc.org |

| Tertiary Amines | Carboxylic Acids | Pd(OAc)₂/TFP, Piv₂O | Toluene | N,N-Dialkylamides | Good to Excellent | acs.org |

Direct condensation between a carboxylic acid and an amine to form an amide is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt from an acid-base reaction. libretexts.org To overcome this, the reaction typically requires high temperatures to drive off water or the use of coupling agents that "activate" the carboxylic acid. libretexts.org

Hydrothermal condensation represents one approach where high temperatures (e.g., 300°C) and pressures are used to facilitate the dehydration reaction between carboxylic acids and amines or ammonium sources, yielding amides and other condensation products. nih.gov More commonly in laboratory synthesis, a wide array of peptide coupling reagents are used. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly activated intermediate (such as an active ester) that readily reacts with the amine. fishersci.it

Another strategy involves multicomponent condensation reactions. For example, Lewis acid-catalyzed N-allylation of amides can be achieved through an amide-aldehyde-alkene condensation, providing a pathway to complex N-substituted amides. nih.gov

Table 2: Overview of Condensation Methods for Amide Synthesis

| Method | Description | Conditions | Key Features | Ref |

| Direct Thermal Condensation | Heating a carboxylic acid and an amine to remove water. | High temperatures (>150-200°C) | Simple, but harsh conditions limit substrate scope. | libretexts.org |

| Hydrothermal Synthesis | Reaction in water at elevated temperature and pressure. | e.g., 300°C for 72h | Can form various condensation products including amides and nitriles. | nih.gov |

| Coupling Agent-Mediated | Use of reagents (e.g., carbodiimides like DCC, EDC) to activate the carboxylic acid. | Room temperature, various solvents | Mild conditions, high yields, widely used in peptide synthesis. | fishersci.it |

| Dehydro-condensation | Use of specific agents like substituted triazines to facilitate dehydration. | Room temperature | Effective for coupling various carboxylic acids and amines. | units.it |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for forming C-N bonds. acs.org While initially developed for amines, this methodology has been extended to the N-arylation of amides, coupling them with aryl halides or pseudohalides. syr.edubeilstein-journals.org This method offers an alternative route to amides with high functional group tolerance under relatively mild conditions. beilstein-journals.org

The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination of the amide, and subsequent reductive elimination to form the N-aryl amide and regenerate the Pd(0) catalyst. syr.edu The success of these reactions is highly dependent on the choice of the ancillary phosphine (B1218219) ligand, which modulates the reactivity and stability of the palladium center. syr.edunih.gov Ligands like Xantphos have proven effective in promoting the coupling of amides with N-protected 4-bromo-7-azaindole derivatives. beilstein-journals.orgnih.gov More recently, methods have been developed for the palladium-catalyzed N-acylation of tertiary amines with carboxylic acids, proceeding through C-N bond cleavage. acs.org

Stereoselective Synthesis Approaches

For α,β-unsaturated amides like this compound, controlling the geometry of the carbon-carbon double bond (E/Z isomerism) is a critical aspect of the synthesis. Several stereoselective strategies have been developed to address this challenge.

One effective method involves the stereoselective elimination of N-acyl-oxazolidin-2-one-syn-aldols. The potassium alkoxides of these aldols undergo elimination to produce trisubstituted (E)-α,β-unsaturated amides with high diastereoselectivity (>95% de). nih.govresearchgate.net The observed (E)-selectivity is rationalized through a chair-like transition state during the E1cB-type elimination process. nih.gov

Conjugate addition reactions to α,β-unsaturated systems also offer a pathway for stereocontrolled synthesis, though they are often complicated by the low reactivity of unsaturated amides. beilstein-journals.org The use of chiral auxiliaries, such as L-ephedrine, can induce stereoselectivity in the addition of nucleophiles like Grignard reagents to α,β-unsaturated amides. beilstein-journals.org

Conversely, methods for the highly stereoselective synthesis of (Z)-α-halo-α,β-unsaturated amides have been developed using a manganese-promoted sequential reaction between aldehydes and trichloroacetamide. rsc.orgresearchgate.net This process yields a range of (Z)-amides with complete diastereoselectivity. rsc.org

Synthesis of Analogs and Derivatives of this compound

The synthetic methodologies described above are versatile and can be readily adapted to produce a wide range of analogs and derivatives of this compound. By systematically varying the amine and/or the carboxylic acid component, a library of structurally related amides can be generated.

For example, using the N-acylation method, different primary or secondary amines can be reacted with dec-2-enoyl chloride to generate a series of N-substituted dec-2-enamides. Similarly, isobutylamine can be acylated with various α,β-unsaturated acyl chlorides to explore the effect of chain length and substitution on the acyl moiety. The synthesis of a series of N-(2-arylethyl)-2-methylprop-2-enamides from different 2-arylethylamines and methacryloyl chloride serves as an excellent example of this approach. mdpi.comnih.govresearchgate.net These compounds were synthesized to act as functionalized templates for creating molecularly imprinted polymers. nih.gov

Furthermore, derivatization can occur on the alkyl backbone or the amide itself. For example, sequential N-acylamide methylenation followed by ring-closing metathesis provides access to various benzo-fused nitrogen heterocycles, demonstrating a more complex derivatization strategy. nih.gov

Table 3: Representative Analogs and Derivatives and Their Synthetic Approaches

| Compound Name | Structure | Synthetic Approach | Ref |

| (E)-N-(2-methylpropyl)oct-2-enamide | C₅H₁₁CH=CHCONHC(CH₃)₂ | N-Acylation of isobutylamine with (E)-oct-2-enoyl chloride. | nih.gov (structure reported) |

| N-(2-(4-Bromophenyl)ethyl)-2-methylprop-2-enamide | CH₂=C(CH₃)CONHCH₂CH₂C₆H₄Br | N-Acylation of 2-(4-bromophenyl)ethylamine with methacryloyl chloride. | mdpi.comnih.gov |

| N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide | CH₂=C(CH₃)CONHCH₂CH(OH)CH₃ | N-Acylation of 1-amino-2-propanol with methacryloyl chloride. | sigmaaldrich.com (structure reported) |

| N-(2-methylundecyl)prop-2-enamide | CH₂=CHCONHCH₂CH(CH₃)C₉H₁₉ | N-Acylation of 2-methylundecylamine with acryloyl chloride. | nih.gov (structure reported) |

| Dihydroquinolines | Benzo-fused heterocyclic ring | Sequential N-acylamide methylenation and ring-closing metathesis. | nih.gov |

The exploration of novel bioactive molecules is a cornerstone of chemical and pharmaceutical research. Within this pursuit, the synthesis and derivatization of amide-containing compounds hold a significant position due to their prevalence in biologically active natural products and synthetic drugs. This article focuses on the chemical compound this compound, outlining potential strategies for its synthesis and functional modification based on established chemical principles and findings from related molecular structures.

While direct experimental data on this compound is not extensively available in the public domain, this article will extrapolate from known reactions and derivatization techniques applied to structurally similar N-alkyl amides and unsaturated fatty amides to propose viable synthetic and modification pathways.

1 Aliphatic Chain Modifications

The structural modification of the aliphatic chains in N-alkyl amides can significantly influence their physicochemical properties and biological activities. These modifications can include altering the chain length, the degree and position of unsaturation, and the introduction of functional groups like hydroxyls.

Varying Chain Length:

The length of the alkyl chain in both the amine and the acyl portion of an amide can impact its physical and biological properties. For instance, studies on other long-chain molecules have shown that variations in alkyl chain length can affect their organization and dynamics. mdpi.com In the context of this compound, this could be explored by synthesizing a homologous series of compounds.

A plausible synthetic approach to achieve this would involve the reaction of isobutylamine with a series of α,β-unsaturated acyl chlorides of varying lengths. The general synthesis of amides from acid chlorides and amines is a well-established and robust reaction. rsc.org

Table 1: Proposed Homologous Series of N-(2-Methylpropyl)alk-2-enamides

| Acyl Chloride Precursor | Resulting Amide |

|---|---|

| But-2-enoyl chloride | N-(2-Methylpropyl)but-2-enamide |

| Hex-2-enoyl chloride | N-(2-Methylpropyl)hex-2-enamide |

| Dec-2-enoyl chloride | This compound |

| Dodec-2-enoyl chloride | N-(2-Methylpropyl)dodec-2-enamide |

This table is a hypothetical representation of a homologous series for research purposes.

Unsaturation Patterns:

The presence and position of double bonds within the acyl chain are critical determinants of the molecule's three-dimensional structure and reactivity. The dec-2-enamide scaffold of the target molecule already contains an α,β-unsaturated system. Further modifications could involve the synthesis of isomers with the double bond at different positions (e.g., dec-3-enamide, dec-4-enamide) or the introduction of additional double bonds to create polyunsaturated analogues. The synthesis of β,γ-unsaturated amides from unactivated alkenes has been reported, offering a potential, though more complex, alternative route to different unsaturation patterns. nih.gov

Hydroxylation:

The introduction of hydroxyl groups can increase the polarity of the molecule and provide new sites for hydrogen bonding, which can significantly alter its biological interactions. A potential method for the hydroxylation of the unsaturated acyl chain of this compound could be adapted from the catalytic hydroxylation of unsaturated plant oils. One such method employs an Fe(III)/Na₂S₂O₈ catalyst system to achieve hydroxylation at the double bond. nih.gov This reaction proceeds under relatively mild conditions and could potentially be applied to introduce a hydroxyl group onto the dec-2-enoyl moiety of the target compound, yielding a dihydroxy derivative.

2 Aromatic Substitutions in N-Arylethyl Amides

While this compound is an N-alkyl amide, the study of structurally related N-arylethyl amides provides valuable insights into how aromatic moieties can be introduced and modified, offering a comparative perspective on derivatization strategies. The synthesis of N-arylethyl amides typically involves the reaction of a substituted phenethylamine (B48288) with an appropriate acylating agent.

Electrophilic aromatic substitution reactions on the aromatic ring of N-arylethyl amides allow for the introduction of a wide range of functional groups. However, the strong activating nature of the amino group can lead to polysubstitution. To overcome this, the amino group is often protected as an amide (acetylation), which moderates its activating effect and allows for more controlled substitution. openstax.orgucalgary.ca Following the desired substitution, the protecting group can be removed by hydrolysis.

Table 2: Examples of Substituted N-Phenethylacetamides

| Starting Material | Reagent | Product |

|---|---|---|

| Acetanilide | Benzoyl chloride, AlCl₃ | 4-Aminobenzophenone (after hydrolysis) openstax.org |

This table illustrates common electrophilic aromatic substitution reactions on N-arylamides.

The synthesis of N-arylamides can also be achieved through copper-catalyzed cross-coupling reactions of aryl halides with primary or secondary amides. organic-chemistry.org These methods offer an alternative route to introduce aromatic groups with various substituents. Recent studies have also explored the Ullmann-type N-arylation of lactams with substituted aryl halides, providing further avenues for creating diverse N-aryl amide structures. mdpi.com

3 Incorporation into Complex Molecular Architectures

The amide functionality of this compound can serve as a handle for its incorporation into more complex molecular frameworks, such as polyfunctionalized heterocyclic compounds. The synthesis of N-heterocycles from amide precursors is a well-established area of organic synthesis.

One approach involves the activation of the amide, for example with trifluoromethanesulfonic anhydride (Tf₂O), to form a reactive intermediate that can undergo cyclization with a suitable tethered nucleophile. nih.gov For instance, an appropriately functionalized this compound could be designed to undergo intramolecular cyclization to form lactams or other heterocyclic systems.

Furthermore, amidine derivatives, which can be synthesized from nitriles and amines, are versatile precursors for a wide range of N-heterocycles, including pyrimidines, imidazoles, and quinazolines. nih.govrsc.org It is conceivable that the dec-2-enoic acid portion of the target molecule could be converted to a nitrile, which could then be reacted with a diamine to form a precursor for a heterocyclic system, with the N-(2-methylpropyl) group being a substituent on the final structure.

Transition metal-catalyzed C-H activation of amidines has also emerged as a powerful tool for the construction of complex heterocyclic systems. rsc.org This strategy could potentially be applied to a derivative of this compound to achieve annulation and the formation of fused ring systems.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(2-Methylpropyl)but-2-enamide |

| N-(2-Methylpropyl)hex-2-enamide |

| N-(2-Methylpropyl)dodec-2-enamide |

| N-(2-Methylpropyl)tetradec-2-enamide |

| But-2-enoyl chloride |

| Hex-2-enoyl chloride |

| Dec-2-enoyl chloride |

| Dodec-2-enoyl chloride |

| Tetradec-2-enoyl chloride |

| Isobutylamine |

| Dec-3-enamide |

| Dec-4-enamide |

| N-arylethyl amides |

| Phenethylamine |

| Acetanilide |

| 4-Aminobenzophenone |

| N-(p-tolyl)acetamide |

| N-(2-bromo-4-methylphenyl)acetamide |

| Trifluoromethanesulfonic anhydride |

| Pyrimidines |

| Imidazoles |

Structural Characterization and Elucidation of N 2 Methylpropyl Dec 2 Enamide

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is the primary tool for elucidating the molecular structure of N-(2-Methylpropyl)dec-2-enamide in liquid and gas phases. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique insights into the molecule's framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, Two-Dimensional NMR)

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). For this compound, the predicted ¹H-NMR spectrum would exhibit distinct signals corresponding to each unique proton in the molecule. Key expected signals include a downfield multiplet for the vinyl proton adjacent to the carbonyl group, another vinyl proton multiplet, and characteristic signals for the N-isobutyl group and the long alkyl chain.

Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH=CH-C=O | ~6.8-7.0 | Multiplet (dt) | 1H |

| -CH=CH-C=O | ~5.7-5.9 | Multiplet (dt) | 1H |

| -NH- | ~5.5-6.0 | Broad Singlet/Triplet | 1H |

| -NH-CH₂- | ~3.1-3.3 | Triplet (t) or Doublet of Doublets (dd) | 2H |

| =CH-CH₂- | ~2.1-2.3 | Quartet (q) | 2H |

| -CH(CH₃)₂ | ~1.7-1.9 | Multiplet (m) | 1H |

| Alkyl chain -(CH₂)₅- | ~1.2-1.4 | Multiplet | 10H |

| -CH₃ (terminal) | ~0.8-0.9 | Triplet (t) | 3H |

| -CH(CH₃)₂ | ~0.8-0.9 | Doublet (d) | 6H |

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the type of carbon (alkane, alkene, carbonyl, etc.). The carbonyl carbon of the amide is expected to be the most downfield signal, followed by the alkene carbons.

Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O (Amide Carbonyl) | ~165-170 |

| -CH=CH-C=O | ~140-145 |

| -CH=CH-C=O | ~120-125 |

| -NH-CH₂- | ~47-50 |

| Alkyl chain -(CH₂)n- | ~22-33 |

| -CH(CH₃)₂ | ~28-30 |

| -CH(CH₃)₂ | ~19-21 |

| -CH₃ (terminal) | ~14 |

Two-Dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structure. A COSY spectrum would show correlations between adjacent protons (e.g., between the two vinyl protons and between the vinyl proton and the adjacent methylene group), confirming the connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon, verifying the assignments made in the 1D spectra.

Mass Spectrometry (MS) (e.g., High-Resolution Mass Spectrometry, Electrospray Ionization MS, Electron Ionization MS Fragmentation Pattern Analysis, LC-ESI-QTOF, GC-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, HRMS can determine the mass of the molecular ion with very high precision. This allows for the calculation of the exact molecular formula. For this compound (C₁₄H₂₇NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the measured value to confirm the elemental composition.

Electron Ionization (EI) MS and Fragmentation Analysis: In EI-MS, the molecule is fragmented, and the resulting charged fragments are detected. The fragmentation pattern is a unique fingerprint of the molecule's structure. For α,β-unsaturated amides, a common and diagnostic fragmentation is the cleavage of the amide (N-CO) bond. nih.govunl.pt This is often a dominant cleavage pathway due to the stability of the resulting acylium ion, which is enhanced by conjugation. nih.govunl.pt Another potential fragmentation is the McLafferty rearrangement, common in molecules with carbonyl groups and accessible gamma-hydrogens. libretexts.orgjove.com

Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 225 | [C₁₄H₂₇NO]⁺˙ | Molecular Ion (M⁺˙) |

| 154 | [C₁₀H₁₈O]⁺˙ | McLafferty Rearrangement |

| 153 | [C₁₀H₁₇O]⁺ | Acylium ion via N-CO bond cleavage |

| 72 | [C₄H₁₀N]⁺ | Fragment from N-CO bond cleavage |

| 57 | [C₄H₉]⁺ | Loss of a methyl group from the isobutyl fragment |

LC-ESI-QTOF and GC-MS: These hyphenated techniques separate the compound from a mixture before it enters the mass spectrometer. Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for analyzing this volatile compound. Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry is a powerful tool for identifying compounds in complex mixtures with high sensitivity and accuracy. libretexts.orgspectroscopyonline.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show characteristic absorption bands for the secondary amide and the carbon-carbon double bond.

The key diagnostic peaks for a secondary amide are the N-H stretch, the C=O stretch (Amide I band), and the N-H bend coupled with C-N stretch (Amide II band). wikipedia.orgnih.gov The presence of α,β-unsaturation typically lowers the frequency of the C=O stretch slightly due to resonance.

Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3300 | Medium, sharp |

| C-H Stretch (sp³ carbons) | 2850-2960 | Strong |

| C=O Stretch (Amide I) | ~1660-1680 | Strong |

| C=C Stretch | ~1620-1640 | Medium |

| N-H Bend (Amide II) | ~1540-1560 | Strong |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state. This technique can precisely determine the three-dimensional arrangement of atoms, yielding exact bond lengths, bond angles, and torsional angles.

For this molecule, X-ray crystallography would confirm the E or Z configuration of the C2-C3 double bond and reveal the preferred conformation of the long alkyl chain and the N-isobutyl group. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing. Amide functional groups are known to form strong intermolecular hydrogen bonds between the N-H proton of one molecule and the carbonyl oxygen of a neighboring molecule. This interaction would be expected to be a dominant feature in the crystal lattice of this compound, likely leading to the formation of chains or dimeric structures.

Biological Activities and Mechanistic Investigations Excluding Clinical Human Data

Insecticidal and Pest Control Properties

N-alkylamides are recognized for their significant effects on various invertebrate pests, functioning as larvicides, acaricides, and antifeedants. These properties make them promising candidates for the development of botanical insecticides. nih.govresearchgate.net

The larvicidal potential of N-isobutylamides against mosquitoes, particularly Aedes aegypti, the primary vector for dengue, Zika, and chikungunya viruses, has been demonstrated. While direct studies on N-(2-Methylpropyl)dec-2-enamide are not extensively documented, research on structurally related compounds provides strong evidence for the activity of this chemical class.

For instance, N-isobutylamides isolated from the flower buds of Spilanthes acmella have shown notable activity against Aedes aegyptii larvae. nih.gov One of the major N-isobutylamides from this plant is spilanthol (B142960). Furthermore, pellitorine (B1679214), another well-known N-isobutylamide with a similar core structure, has exhibited larvicidal effects against Aedes aegypti. researchgate.net The activity of these related compounds suggests that the N-isobutylamide moiety is crucial for the larvicidal effect. The mechanism of action is often neurotoxic, affecting the nervous system of the insect larvae. entomoljournal.com

**Table 1: Larvicidal Activity of Related N-Isobutylamides against *Aedes aegypti***

| Compound | Source | Target Species | Activity | Reference |

|---|---|---|---|---|

| Spilanthol | Spilanthes acmella | Aedes aegyptii larvae | Active at 12.5 µg/mL | nih.gov |

| Pellitorine | Piper nigrum | Aedes aegypti larvae | LC50 of 20 µg/mL | researchgate.net |

The control of ticks, such as the cattle tick Rhipicephalus australis (syn. Rhipicephalus microplus), is a significant challenge in livestock management. Bio-guided fractionation of extracts from Piper nigrum (black pepper) has led to the isolation of several piperamide (B1618075) alkaloids, including N-isobutylamides, with potent acaricidal properties. wisdomlib.orgresearchgate.net

A study on the acaricidal activity of Piper nigrum fruit extracts against R. australis larvae identified pellitorine and N-isobutyl-2,4-eicosadienamide as active constituents. researchgate.netwisdomlib.orgresearchgate.net These findings are significant as N-isobutyl-2,4-eicosadienamide is a close structural analog of this compound. The ethanolic extract of dried mature P. nigrum fruits, rich in these amides, demonstrated high efficacy. wisdomlib.orgresearchgate.net

Table 2: Acaricidal Activity of Piper nigrum Extracts and Constituents against Rhipicephalus australis Larvae

| Extract/Compound | Source | Target Species | Activity | Reference |

|---|---|---|---|---|

| Ethanolic extract of dried mature fruits | Piper nigrum | Rhipicephalus australis larvae | 100% larvicidal activity | wisdomlib.orgresearchgate.net |

| Pellitorine | Piper nigrum | Rhipicephalus australis larvae | Active constituent | researchgate.net |

| N-isobutyl-2,4-eicosadienamide | Piper nigrum | Rhipicephalus australis larvae | Active constituent | wisdomlib.orgresearchgate.net |

Antifeedant compounds deter pests from feeding, offering a non-lethal method of crop protection. mdpi.com Various plant-derived secondary metabolites, including alkaloids, exhibit such properties. mdpi.com Pellitorine, isolated from the roots of Piper nigrum, has been reported to possess antifeedant activity. nih.gov The neurotoxic properties of unsaturated isobutylamides are thought to contribute to their ability to deter feeding by impairing or blocking voltage-dependent sodium channels in the nerve axons of insects. entomoljournal.com This mode of action suggests that this compound could also exhibit similar antifeedant properties.

Anti-inflammatory and Immunomodulatory Potential

Beyond their effects on pests, N-alkylamides are recognized for their significant anti-inflammatory and immunomodulatory activities in mammalian systems. nih.gov These properties are attributed to their ability to interact with various components of the inflammatory cascade.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 and c-Jun N-terminal kinase (JNK), are critical in the regulation of inflammatory responses. Several studies have shown that N-alkylamides can modulate these pathways.

Spilanthol has been shown to suppress MAPK pathways, which contributes to its ability to ameliorate allergic inflammation. nih.gov Research indicates that spilanthol inhibits the phosphorylation of MAPKs, leading to a decrease in the production of inflammatory mediators. nih.gov Furthermore, pellitorine has been found to suppress the activation of extracellular regulated kinases (ERK) 1/2, a component of the MAPK signaling cascade, in response to lipopolysaccharide (LPS)-induced inflammation. nih.gov This compound also inhibits the activation of nuclear factor-κB (NF-κB), a key transcription factor involved in the inflammatory response. nih.gov The ability of these structurally related N-isobutylamides to modulate MAPK phosphorylation suggests a similar potential for this compound.

Table 3: Modulation of Inflammatory Pathways by Related N-Isobutylamides

| Compound | Effect | Target Pathway/Molecule | Reference |

|---|---|---|---|

| Spilanthol | Inhibition | MAPK pathways | nih.gov |

| Pellitorine | Suppression of activation | ERK1/2 (MAPK pathway) | nih.gov |

| Pellitorine | Inhibition of activation | NF-κB | nih.gov |

Cytotoxic Activities in Cellular Models

Investigations in Human Breast Cancer Cell Lines

A thorough review of scientific databases and literature reveals no studies investigating the cytotoxic effects of this compound on human breast cancer cell lines. Consequently, there is no available data on its potential efficacy or activity in these specific cellular models.

Mechanistic Insights into Cellular Effects

As there are no primary studies on the cytotoxic activity of this compound, there is a corresponding absence of research into the mechanistic pathways through which it might exert cellular effects. Investigations into its mode of action, such as the induction of apoptosis, cell cycle arrest, or other cellular changes, have not been published.

Antimicrobial and Antiparasitic Activities

Antimycobacterial Activity

No research findings were located that assess the efficacy of this compound against Mycobacterium species or other related bacteria. Therefore, its potential as an antimycobacterial agent remains uninvestigated.

Antiplasmodial Properties

There is no available scientific literature detailing the evaluation of this compound for antiplasmodial activity. Its potential to inhibit the growth of Plasmodium parasites, the causative agents of malaria, has not been reported.

Neurobiological Interactions and Pathway Modulation

A comprehensive search of research literature yielded no information on the neurobiological interactions or pathway modulation capabilities of this compound. Its effects on the central or peripheral nervous systems have not been a subject of published scientific inquiry.

Enzymatic Targets and Inhibition Studies

Similarly, there is a lack of research on the specific enzymatic targets of this compound. Lactate dehydrogenase (LDH) is a crucial enzyme in energy metabolism and has been a target for various inhibitors in drug discovery. nih.gov The inhibition of LDH, for instance, can lead to a decrease in the NAD+/NADH ratio, a key indicator of a cell's metabolic state. nih.gov While studies have explored LDH inhibition by other compounds, including natural products and synthetic molecules, no such inhibition studies have been reported for this compound. nih.govnih.gov

Structure Activity Relationship Sar Studies of N 2 Methylpropyl Dec 2 Enamide and Analogs

Elucidation of Structural Determinants for Observed Biological Activities

N-alkylamides are known to interact with a variety of biological targets, including cannabinoid receptors, transient receptor potential (TRP) channels, and enzymes involved in fatty acid metabolism. The specific interactions with these targets are determined by the precise three-dimensional shape of the molecule and the distribution of its electron density. For instance, the amide moiety can act as a hydrogen bond donor and acceptor, which is a critical interaction for binding to many protein targets.

Impact of Aliphatic Chain Length and Degree of Unsaturation on Bioactivity

The length of the aliphatic carbon chain and the number and position of double and triple bonds within it are critical determinants of the biological activity of N-alkylamides. Studies on a variety of these compounds, particularly the alkamides found in plants of the Echinacea genus, have provided valuable insights into these relationships.

Aliphatic Chain Length: The length of the fatty acid chain influences the lipophilicity of the molecule, which in turn affects its absorption, distribution, and interaction with target sites. Research on antifungal alkamides from Echinacea has shown that there is an optimal chain length for maximal activity. For example, some of the most potent antifungal alkamides possess an 11-carbon chain (undecanamides), suggesting that a specific chain length provides the ideal balance of properties for interacting with fungal cell membranes or target enzymes. scielo.br

Degree of Unsaturation: The presence of double and triple bonds (unsaturation) in the fatty acid chain significantly impacts the molecule's shape and rigidity, as well as its electronic properties. In many cases, a higher degree of unsaturation is correlated with increased biological activity. For instance, in the Echinacea alkamides, those containing diyne (two triple bonds) or diene (two double bonds) functionalities often exhibit potent immunomodulatory or antifungal effects. scielo.brscielo.br The conjugated system of double and triple bonds can influence the molecule's ability to interact with target proteins through π-π stacking or other electronic interactions.

The table below, compiled from studies on Echinacea alkamides, illustrates the relationship between chain length, unsaturation, and antifungal activity against Saccharomyces cerevisiae.

| Alkamides from Echinacea | Carbon Chain Length | Key Unsaturation Features | Antifungal Activity (Cell Wall Damage %) |

| Undeca-2E,4Z-diene-8,10-diynoic acid isobutylamide | 11 | Diene, Diyne | High |

| Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides | 12 | Tetraene | Moderate |

| Dodeca-2E,4Z-diene-8,10-diynoic acid isobutylamide | 12 | Diene, Diyne | Moderate |

This table is a representation of findings from studies on Echinacea alkamides and is intended to illustrate the principles of SAR. scielo.brnih.gov

Influence of Specific Functional Groups on Target Interactions

Beyond the general features of the aliphatic chain, specific functional groups play a pivotal role in the interaction of N-(2-Methylpropyl)dec-2-enamide and its analogs with their biological targets. The N-isobutyl group and the α,β-unsaturated amide are key pharmacophoric elements.

The α,β-Unsaturated Amide: The presence of a double bond conjugated with the carbonyl group of the amide (an α,β-unsaturated amide) is a significant feature. This Michael acceptor system can potentially react covalently with nucleophilic residues, such as cysteine or lysine, in target proteins. This type of irreversible binding can lead to potent and long-lasting biological effects. However, even in the absence of covalent modification, the planarity and electronic distribution of this functional group are important for non-covalent interactions within a receptor's binding site.

Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of chiral compounds like this compound. The presence of stereocenters, such as the chiral carbon in the 2-methylpropyl group or the potential for E/Z isomerism at the double bond, means that different stereoisomers can have vastly different biological activities.

Biological systems, such as enzymes and receptors, are themselves chiral and can therefore differentiate between the stereoisomers of a drug molecule. This is often compared to the way a hand (chiral) fits into a glove (chiral). One enantiomer or diastereomer may bind to a receptor with high affinity, while the other may bind with much lower affinity or not at all.

Biosynthetic and Degradation Pathways

Postulated Biosynthesis of N-Alkyl Amides in Biological Systems

N-alkyl amides, a broad class of compounds to which N-(2-Methylpropyl)dec-2-enamide belongs, are synthesized in various organisms through enzymatic reactions. rsc.org The formation of the amide bond is a key step, often involving the activation of a carboxylic acid. nih.gov

In biological systems, the biosynthesis of N-alkyl amides is thought to proceed through several enzymatic strategies. One common pathway involves ATP-dependent enzymes that activate the carboxylic acid by forming an acyl-adenylate intermediate. This is achieved by coupling the hydrolysis of a phosphoanhydride bond in ATP. Another route utilizes ATP-independent hydrolases, such as lipases or aminoacylases. These enzymes transiently activate the carboxylic acid, either by forming an acyl-enzyme intermediate or through favorable interactions with surrounding residues that position the acyl donor for nucleophilic attack by the amine. nih.gov

A more recent discovery is an alternative pathway involving an ester-amide interconversion. This strategy suggests that the formation of an ester can precede aminolysis, leading to the final amide product. This cascade reaction could potentially broaden the range of N-alkyl amides that can be synthesized enzymatically. nih.gov

While the general principles of N-alkyl amide biosynthesis are understood, the specific enzymes and precursors involved in the formation of this compound have not been definitively identified. However, it is reasonable to postulate that its biosynthesis follows one of these established enzymatic pathways, utilizing a dec-2-enoic acid derivative and 2-methylpropylamine as precursors.

Table 1: Postulated Biosynthetic Reactions for N-Alkyl Amides

| Reaction Type | Key Enzymes/Intermediates | Description |

| ATP-Dependent Acyl-Adenylation | Acyl-adenylating enzymes, ATP | The carboxylic acid is activated by forming an acyl-adenylate intermediate, driven by ATP hydrolysis. |

| ATP-Independent Hydrolase Action | Lipases, Aminoacylases | The carboxylic acid is transiently activated via an acyl-enzyme intermediate or positional anchoring. |

| Ester-Amide Interconversion | Esterification and aminolysis cascade | An ester intermediate is formed and subsequently undergoes aminolysis to produce the amide. |

Chemical Degradation Pathways

The stability and persistence of this compound in the environment are influenced by its susceptibility to various chemical degradation processes. The presence of an α,β-unsaturated carbonyl group and an amide linkage makes it prone to photooxidation and hydrolysis. frontiersin.org

The α,β-unsaturated system in this compound is a chromophore that can absorb ultraviolet radiation. frontiersin.org This absorption can lead to photooxidative degradation. The general mechanism for the photooxidation of amides can involve the formation of radical species. acs.org The presence of the double bond in conjugation with the carbonyl group can influence the reaction pathways.

Research on similar unsaturated organic molecules suggests that photo-peroxidation can occur, potentially leading to the formation of hydroperoxides as primary products. acs.org The photooxidation of polyamides, which share the amide functional group, has been shown to involve the formation of α,β-unsaturated carbonyl groups and hydroperoxides, indicating that these are key intermediates in the degradation process. acs.org For this compound, this could involve initial reactions at the double bond or the allylic positions.

Amides are generally resistant to hydrolysis in neutral water, but the process is accelerated in the presence of acids or bases. libretexts.org The hydrolysis of this compound would break the amide bond, yielding dec-2-enoic acid and 2-methylpropylamine.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of the amine (as its ammonium (B1175870) salt) leads to the formation of the carboxylic acid. masterorganicchemistry.comchemguide.co.uk This process is typically carried out by heating the amide with a dilute acid. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon. This is a more challenging reaction for amides compared to esters because the resulting amide anion is a poor leaving group. dalalinstitute.com The reaction generally requires heating for an extended period. dalalinstitute.com The final products are the carboxylate salt of the acid and the free amine. libretexts.org

Table 2: Key Degradation Reactions of this compound

| Degradation Pathway | Reagents/Conditions | Primary Products |

| Photooxidation | UV radiation, Oxygen | Hydroperoxides, smaller oxidized fragments |

| Acid-Catalyzed Hydrolysis | Dilute acid, Heat | Dec-2-enoic acid, 2-Methylpropylammonium salt |

| Base-Catalyzed Hydrolysis | Strong base, Heat | Dec-2-enoate salt, 2-Methylpropylamine |

Advanced Research Methodologies and Applications

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides a powerful lens through which to examine the behavior of molecules like N-(2-Methylpropyl)dec-2-enamide at an atomic level. Through in silico techniques, researchers can predict and analyze molecular properties and interactions, offering insights that complement and guide experimental work.

In Silico Prediction of Activity and Mechanism of Action

The prediction of biological activity and the elucidation of the mechanism of action of compounds like this compound can be significantly accelerated using in silico methods. These computational tools can forecast the interactions between a small molecule and a biological target, such as a receptor or enzyme, thereby suggesting potential therapeutic applications or toxicological profiles. nih.govnih.gov For α,β-unsaturated amides, computational models can determine their reactivity and potential to interact with biological nucleophiles, a key aspect of their mechanism of action. nih.gov

The process often involves quantitative structure-activity relationship (QSAR) models, which correlate variations in the chemical structure of a series of compounds with changes in their biological activity. ajol.info For this compound, this would involve creating a dataset of structurally similar amides with known activities and then developing a statistical model to predict the activity of the target compound. Furthermore, molecular docking simulations can be employed to visualize and energetically score the binding of this compound within the active site of a protein, providing hypotheses about its function. nih.gov Such predictive studies are crucial in the early stages of drug discovery and development for identifying potential leads and minimizing the need for extensive experimental screening. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and vibrational frequencies. These calculations can help in understanding the molecule's stability, reactivity, and spectroscopic characteristics. nih.gov

Studies on similar amide molecules have utilized DFT to analyze molecular interactions, such as hydrogen bonding with other molecules. nih.gov For instance, DFT has been employed to study the interactions between various amides and sulfuric acid, revealing how these interactions might contribute to atmospheric particle formation. nih.gov The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the molecule's reactivity and kinetic stability. nih.gov For α,β-unsaturated amides, these parameters help in understanding their electrophilic nature. nih.gov

Molecular Dynamics Simulation Studies

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing a virtual window into molecular motion and conformational changes. nrel.gov An MD simulation of this compound would involve calculating the trajectory of each atom in the molecule as it interacts with its environment, typically a solvent like water, over a specific period. nrel.gov

These simulations are invaluable for understanding how the molecule behaves in a biological context. For example, MD simulations can reveal the stability of a ligand-protein complex predicted by molecular docking, showing how the ligand and protein adapt to each other's presence. nih.gov Studies on other amides have used MD simulations to investigate their interactions and assembly mechanisms, providing insights into their structural stability at different temperatures. nrel.gov For this compound, MD simulations could elucidate its conformational flexibility, hydration patterns, and the energetic landscape of its binding to a target protein, offering a more complete picture of its potential biological activity.

Development of Molecularly Imprinted Polymers (MIPs) Utilizing N-Alkyl Amide Templates

Molecularly Imprinted Polymers (MIPs) are synthetic materials designed to have custom-made recognition sites for a specific target molecule, often referred to as the template. researchgate.netresearchgate.net The use of N-alkyl amides, such as this compound or its structural analogs, as templates allows for the creation of polymers with high selectivity for these compounds or related biomolecules.

Fabrication of MIPs with Covalently Bound Amide Fragments

The fabrication process typically involves the copolymerization of a functional monomer and a cross-linker in the presence of the template molecule. researchgate.netnih.gov In a semi-covalent imprinting approach, the template, containing a polymerizable group, is covalently incorporated into the polymer network. mdpi.comresearchgate.net For example, an N-(2-arylethyl)-2-methylprop-2-enamide can be copolymerized with a cross-linker like divinylbenzene. mdpi.comresearchgate.net After polymerization, the amide linkage is hydrolyzed to remove the template fragment, leaving behind specific recognition cavities within the polymer matrix. mdpi.comresearchgate.net These cavities possess a shape and arrangement of functional groups that are complementary to the target analyte.

The table below outlines the synthesis of various N-(2-arylethyl)-2-methylprop-2-enamides which can be used as templates for MIP fabrication.

| Amine Substrate | Resulting N-(2-arylethyl)-2-methylprop-2-enamide | Yield (%) | Melting Point (°C) |

| 4-Fluoro-phenethylamine | N-(2-(4-fluorophenyl)ethyl)-2-methylprop-2-enamide | 82 | 68-69 |

| 4-Chloro-phenethylamine | N-(2-(4-chlorophenyl)ethyl)-2-methylprop-2-enamide | 94 | 93-94 |

| 2,4-Dichloro-phenethylamine | N-(2-(2,4-dichlorophenyl)ethyl)-2-methylprop-2-enamide | 88 | 70-71 |

| 4-Bromo-phenethylamine | N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide | 85 | 108-109 |

| 4-Methoxy-phenethylamine | N-(2-(4-methoxyphenyl)ethyl)-2-methylprop-2-enamide | 75 | 74-75 |

| 3,4-Dimethoxy-phenethylamine | N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methylprop-2-enamide | 46 | 91-92 |

This data is adapted from research on the synthesis of N-(2-arylethyl)-2-methylprop-2-enamides for MIP applications. mdpi.com

Adsorption Studies for Biomolecule Recognition

Once fabricated, the performance of MIPs is evaluated through adsorption studies to determine their capacity and selectivity for the target molecule. nih.gov These studies typically involve incubating the MIPs with solutions of the target analyte and structurally related compounds. The amount of analyte bound to the polymer is then quantified.

Research on MIPs created using an N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide template demonstrated a high affinity for the biomolecules tyramine (B21549) and L-norepinephrine. mdpi.comresearchgate.net The selectivity of the MIP is often expressed as an imprinting factor (IF), which is the ratio of the amount of analyte bound by the MIP to that bound by a non-imprinted polymer (NIP) prepared under identical conditions but without the template.

The table below presents the results of adsorption studies for MIPs designed for biomolecule recognition.

| Target Biomolecule | Imprinting Factor (IF) |

| Tyramine | 2.47 |

| L-norepinephrine | 2.50 |

This data showcases the selectivity of MIPs synthesized using a structural analog of this compound. mdpi.comresearchgate.net

These findings indicate that the specific cavities created by the amide template lead to a significantly higher binding of the target biomolecules compared to non-specific adsorption on the control polymer. mdpi.comresearchgate.net This highlights the potential of using N-alkyl amide templates, like this compound, to develop highly selective sorbents for the recognition and separation of important biomolecules. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。